5-(Prop-2-yn-1-yl)thiophene-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Prop-2-yn-1-yl)thiophene-2-ol is an organic compound with the molecular formula C7H6OS. It features a thiophene ring, which is a five-membered ring containing one sulfur atom, substituted with a hydroxyl group at the 2-position and a prop-2-yn-1-yl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Prop-2-yn-1-yl)thiophene-2-ol typically involves the functionalization of thiophene derivatives. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Prop-2-yn-1-yl)thiophene-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the thiophene ring .
Wissenschaftliche Forschungsanwendungen
5-(Prop-2-yn-1-yl)thiophene-2-ol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-(Prop-2-yn-1-yl)thiophene-2-ol involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The presence of the thiophene ring and hydroxyl group allows for interactions with biological macromolecules, influencing their function and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Thiophen-2-yl)prop-2-yn-1-ol: Similar structure with a hydroxyl group at the 1-position.
2-(Prop-2-yn-1-yloxy)naphthalene: Contains a naphthalene ring instead of a thiophene ring.
4-(Prop-2-yn-1-yloxy)benzonitrile: Contains a benzonitrile group instead of a thiophene ring.
Uniqueness
5-(Prop-2-yn-1-yl)thiophene-2-ol is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
66030-28-2 |
---|---|
Molekularformel |
C7H6OS |
Molekulargewicht |
138.19 g/mol |
IUPAC-Name |
5-prop-2-ynylthiophen-2-ol |
InChI |
InChI=1S/C7H6OS/c1-2-3-6-4-5-7(8)9-6/h1,4-5,8H,3H2 |
InChI-Schlüssel |
SFGUTPDLXQVKQN-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCC1=CC=C(S1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.